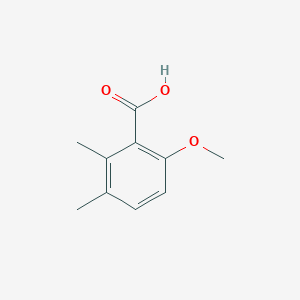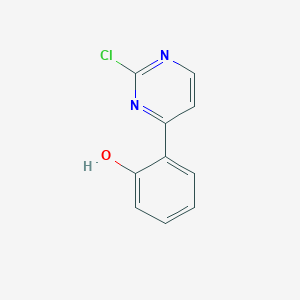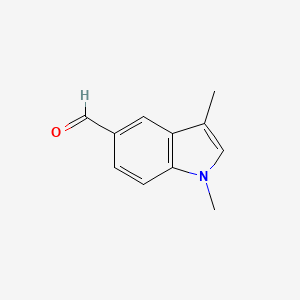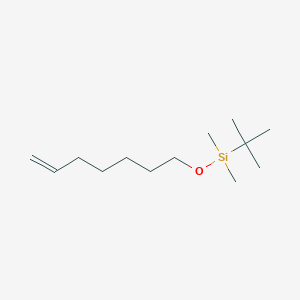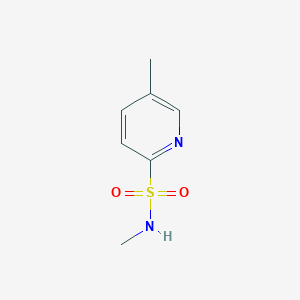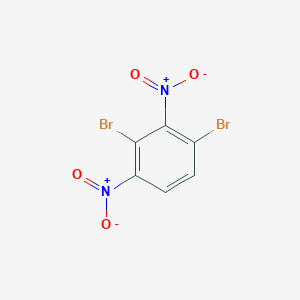
1,3-Dibromo-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2,4-dinitrobenzene is an organic compound with the molecular formula C6H2Br2(NO2)2. It is a derivative of benzene, where two bromine atoms and two nitro groups are substituted at the 1,3 and 2,4 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and scientific research.
準備方法
1,3-Dibromo-2,4-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Benzene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Bromination: The nitrated benzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the specified positions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1,3-Dibromo-2,4-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups, which make the aromatic ring more susceptible to nucleophilic attack.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas or metal hydrides for reduction reactions, and strong oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Dibromo-2,4-dinitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Analytical Chemistry: The compound is used as a reagent in analytical techniques to detect and quantify specific functional groups in complex mixtures.
作用機序
The mechanism of action of 1,3-dibromo-2,4-dinitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
類似化合物との比較
1,3-Dibromo-2,4-dinitrobenzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,6-dinitrobenzene: This compound has bromine and nitro groups at different positions, leading to different reactivity and applications.
1,4-Dibromo-2,5-dinitrobenzene:
1,3-Dibromo-4,6-dinitrobenzene: Similar in structure but with different positions of the nitro groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers.
特性
IUPAC Name |
1,3-dibromo-2,4-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHWBUILSVEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)

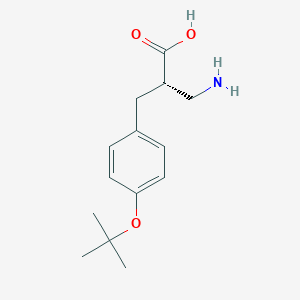
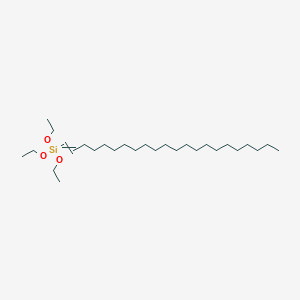
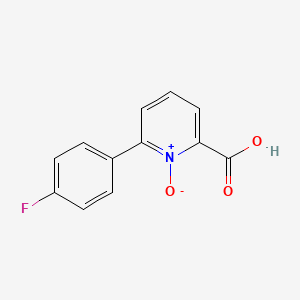
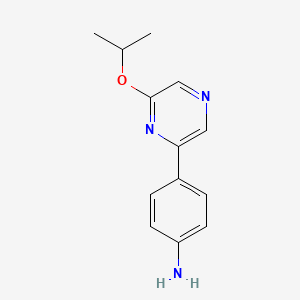
![4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
